Ethyl (ethylamino)(oxo)acetate Ethyl (ethylamino)(oxo)acetate
Brand Name: Vulcanchem
CAS No.: 20943-60-6
VCID: VC7556340
InChI: InChI=1S/C6H11NO3/c1-3-7-5(8)6(9)10-4-2/h3-4H2,1-2H3,(H,7,8)
SMILES: CCNC(=O)C(=O)OCC
Molecular Formula: C6H11NO3
Molecular Weight: 145.158

Ethyl (ethylamino)(oxo)acetate

CAS No.: 20943-60-6

Cat. No.: VC7556340

Molecular Formula: C6H11NO3

Molecular Weight: 145.158

* For research use only. Not for human or veterinary use.

Ethyl (ethylamino)(oxo)acetate - 20943-60-6

Specification

CAS No. 20943-60-6
Molecular Formula C6H11NO3
Molecular Weight 145.158
IUPAC Name ethyl 2-(ethylamino)-2-oxoacetate
Standard InChI InChI=1S/C6H11NO3/c1-3-7-5(8)6(9)10-4-2/h3-4H2,1-2H3,(H,7,8)
Standard InChI Key LJVOAECROPQPNP-UHFFFAOYSA-N
SMILES CCNC(=O)C(=O)OCC

Introduction

Chemical Structure and Identification

Molecular Characteristics

Ethyl (ethylamino)(oxo)acetate features a central oxoacetate backbone substituted with an ethylamino group. The IUPAC name, ethyl 2-(ethylamino)-2-oxoacetate, reflects its esterified ethyl group and the amide linkage formed by the ethylamino substituent. Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₁₁NO₃
Molecular Weight145.16 g/mol
SMILES NotationCCNC(=O)C(=O)OCC
InChI KeyLJVOAECROPQPNP-UHFFFAOYSA-N
PubChem CID3413435

The compound’s planar oxoacetate moiety enables potential hydrogen bonding, while the ethyl groups contribute to hydrophobic interactions .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of ethyl (ethylamino)(oxo)acetate likely involves the esterification of 2-(ethylamino)-2-oxoacetic acid (N-ethyl oxamate) with ethanol under acidic or enzymatic catalysis . A proposed pathway is:

  • Formation of N-ethyl oxamate: Reacting ethylamine with oxalyl chloride yields 2-(ethylamino)-2-oxoacetyl chloride, which is hydrolyzed to the free acid .

  • Esterification: The acid is esterified with ethanol via Fischer esterification or using a coupling agent like DCC (dicyclohexylcarbodiimide) .

Alternative methods may involve the condensation of ethyl glyoxylate with ethylamine, though this route requires stringent temperature control to avoid side reactions.

CompoundDensity (g/cm³)Boiling Point (°C)SolubilitySource
Ethyl (ethylamino)(oxo)acetateN/AN/ANot available
N-Ethyl oxamateN/AN/ASoluble in DMSO
Ethyl oxalate1.08185Slightly in water

Research Gaps and Future Directions

Unexplored Pharmacological Properties

No studies have directly assessed the compound’s cytotoxicity, pharmacokinetics, or therapeutic efficacy. Priority areas for investigation include:

  • Anticancer Activity: Testing against cancer cell lines with high LDH-A expression (e.g., HeLa cells).

  • Neuroprotective Effects: Evaluating inhibition of glutamate dehydrogenase in neurodegenerative models.

Synthetic Chemistry Applications

The compound’s reactivity as a bifunctional electrophile (amide and ester) makes it a potential building block for:

  • Peptide Mimetics: Incorporating into pseudopeptide chains to enhance metabolic stability.

  • Heterocyclic Synthesis: Serving as a precursor for oxazolone or thiazole derivatives via cyclization reactions.

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